2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Description
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide (CAS: 451468-43-2) features a thieno[3,2-d]pyrimidin core, a benzyl group at position 3, a sulfanyl acetamide moiety at position 2, and an N-(2-methylphenyl) substituent . Its molecular weight is 437.53 g/mol, and structural analogs often exhibit modifications to the thienopyrimidin substituents or the acetamide-linked aryl group, which influence physicochemical and biological properties .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-15-7-5-6-10-17(15)23-19(26)14-29-22-24-18-11-12-28-20(18)21(27)25(22)13-16-8-3-2-4-9-16/h2-12H,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQXSUWXKCKJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a unique structural framework that enhances its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 451.56 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core, which is instrumental in its biological activity due to the presence of sulfur and benzyl groups that facilitate various chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 451.56 g/mol |
| Solubility | Enhanced by substituents |
| Core Structure | Thieno[3,2-d]pyrimidine |
Mechanisms of Biological Activity
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant biological activities, particularly as anticancer and antimicrobial agents. The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- DNA Interaction : Studies suggest binding to DNA and subsequent inhibition of DNA-dependent enzymes, which is crucial for its antitumor activity.
- Antimicrobial Action : It has shown efficacy against various bacterial strains, potentially disrupting bacterial cell wall synthesis or function.
Research Findings
A series of studies have evaluated the biological activity of this compound:
Antitumor Activity
In vitro assays have demonstrated that this compound exhibits potent antitumor effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D Cell Culture |
| HCC827 | 20.46 ± 8.63 | 3D Cell Culture |
| NCI-H358 | 16.00 ± 9.38 | 3D Cell Culture |
The compound showed higher activity in two-dimensional (2D) assays compared to three-dimensional (3D) models, indicating challenges in penetration and efficacy in more complex cellular environments.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against common pathogens such as E. coli and S. aureus. Results indicate significant antibacterial activity, with potential applications in treating infections caused by resistant strains.
Case Studies
-
Case Study on Anticancer Efficacy : A study involving the treatment of lung cancer cell lines revealed that the compound not only inhibited cell growth but also induced apoptosis in cancer cells through the activation of specific signaling pathways.
- Methodology : Cells were treated with varying concentrations of the compound, followed by assessment using MTS cytotoxicity assays.
- Results : The compound demonstrated a dose-dependent response with significant reductions in cell viability.
-
Case Study on Antimicrobial Effects : In another study focusing on bacterial infections, the compound was assessed for its ability to disrupt biofilm formation in S. aureus.
- Methodology : Biofilm assays were performed to evaluate the effectiveness of the compound against established biofilms.
- Results : Significant inhibition was observed at sub-lethal concentrations, suggesting potential for therapeutic use against biofilm-associated infections.
Comparison with Similar Compounds
Core Structure Variations
The thieno[3,2-d]pyrimidin scaffold is shared among analogs, but substituents at positions 3 and 7 vary:
Acetamide Substituent Modifications
Variations in the N-aryl group of the acetamide moiety:
- Target Compound : N-(2-methylphenyl) .
- CAS 1040632-67-4 : N-(4-butylphenyl) .
- 8e (): N-(2-methylphenyl) with a 1,3,4-oxadiazole-2-ylsulfanyl group instead of thienopyrimidin .
Key Insight : Bulky substituents like 4-butylphenyl (CAS 1040632-67-4) may hinder binding to enzymatic pockets compared to smaller groups like 2-methylphenyl .
Physicochemical and Spectral Data Comparison
Note: The target compound’s IR spectrum aligns with typical acetamide and sulfanyl signatures, while analogs like 8e emphasize oxadiazole-related absorptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
